molecular formula C7H6O2 B147270 p-Toluquinone CAS No. 553-97-9

p-Toluquinone

Cat. No. B147270
CAS RN: 553-97-9
M. Wt: 122.12 g/mol
InChI Key: VTWDKFNVVLAELH-UHFFFAOYSA-N
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Description

Protein Engineering of Toluene-o-Xylene Monooxygenase

The study of the toluene-o-xylene monooxygenase (ToMO) from Pseudomonas stutzeri OX1 has revealed its ability to oxidize toluene to various methylated derivatives. Through protein engineering techniques such as DNA shuffling and saturation mutagenesis, researchers have been able to create mutants of ToMO with altered regiospecificity and increased activity rates for the production of compounds like 4-methylresorcinol, methylhydroquinone, and pyrogallol from o-cresol and phenol. These findings suggest potential applications in synthesizing novel dihydroxy and trihydroxy derivatives of benzene and toluene, which could be valuable in various chemical industries .

Crystal and Molecular Structure Analysis

The crystal structure of p-toluquinone-monoguanylhydrazone has been determined to be orthorhombic with specific lattice constants. The configuration and conformation of the molecule, as well as an unusual hydrogen bridge system, have been discussed in detail. This structural analysis provides a deeper understanding of the molecular arrangement and potential interactions of p-toluquinone derivatives, which could be relevant for the design of new materials or pharmaceuticals .

Charge-Transfer Complexes with p-Toluidine

In a study involving the interaction of pi-donors such as o-tolidine and p-toluidine with pi-acceptors like 3,5-dinitrobenzoic acid and 2,6-dichloroquinone-4-chloroimide, researchers have successfully formed 1:1 charge-transfer complexes. These complexes have been isolated and characterized using various spectroscopic methods, including FTIR and 1HNMR, as well as elemental analysis and photometric titration. The research provides insights into the stoichiometry and formation constants of these complexes, which could have implications for understanding the electronic properties of p-toluquinone-related compounds .

Scientific Research Applications

  • Chemistry

    • p-Toluquinone is a chemical compound used in various chemical reactions .
    • It is used in the synthesis of other chemical compounds .
    • The methods of application or experimental procedures vary depending on the specific reaction or synthesis process .
    • The outcomes obtained also depend on the specific reaction or synthesis process .
  • Biology

    • p-Toluquinone has been reported to have important biological functions such as inhibition of bacteria or repression of the immune response in insects .
    • It is used in studies involving solution-state NMR which are highly relevant to environmental science .
    • The methods of application or experimental procedures involve using p-Toluquinone in biological experiments .
    • The outcomes obtained include the discovery of its biological functions .
  • Medicine

    • p-Toluquinone has shown promising antitumoral, antiangiogenic, and antilymphangiogenic properties .
    • It has been used in combination with 405 nm blue light irradiation to kill multiple-drug resistant Escherichia coli (E. coli) .
    • The methods of application or experimental procedures involve using p-Toluquinone in medical experiments .
    • The outcomes obtained include the discovery of its medical properties .
  • Pharmacology

    • p-Toluquinone has been reported to have important pharmacological functions .
    • It has been used in the synthesis of new toluquinol analogues with potentially better pharmacological properties .
    • The methods of application or experimental procedures involve using p-Toluquinone in pharmacological experiments .
    • The outcomes obtained include the discovery of its pharmacological properties .
  • Environmental Science

    • p-Toluquinone has been used in the study of nematicides .
    • It has been used in the catalytic wet peroxide oxidation (CWPO) reaction .
    • The methods of application or experimental procedures involve using p-Toluquinone in environmental science experiments .
    • The outcomes obtained include the discovery of its environmental science applications .
  • Material Science

    • p-Toluquinone is used as an analytical standard in material science .
    • It has been used in the study of spectroscopy .
    • The methods of application or experimental procedures involve using p-Toluquinone in material science experiments .
    • The outcomes obtained include the discovery of its material science applications .
  • Microbiology

    • Quinones, including p-Toluquinone, are produced by various fungi such as Aspergillus, Penicillium, Talaromyces, Fusarium, and Arthrinium .
    • They have been reported to have important biological functions such as inhibition of bacteria or repression of the immune response in insects .
    • The methods of application or experimental procedures involve using p-Toluquinone in microbiological experiments .
    • The outcomes obtained include the discovery of its microbiological functions .
  • Industrial Applications

    • Quinones, including p-Toluquinone, are of industrial interest and can be used in pharmacology, as colorants and pigments, and as electrolytes in redox flow batteries .
    • The methods of application or experimental procedures involve using p-Toluquinone in industrial processes .
    • The outcomes obtained include the discovery of its industrial applications .
  • Safety and Bactericidal Activity

    • p-Toluquinone has been used in combination with 405 nm blue light irradiation to kill multiple-drug resistant Escherichia coli (E. coli) .
    • The methods of application or experimental procedures involve using p-Toluquinone in safety and bactericidal experiments .
    • The outcomes obtained include the discovery of its safety and bactericidal properties .
  • Fungal Production

    • Quinones, including p-Toluquinone, are produced by various fungi such as Aspergillus, Penicillium, Talaromyces, Fusarium, and Arthrinium .
    • They have been reported to have important biological functions such as inhibition of bacteria or repression of the immune response in insects .
    • The methods of application or experimental procedures involve using p-Toluquinone in fungal production experiments .
    • The outcomes obtained include the discovery of its fungal production functions .
  • Industrial Production

    • Quinones, including p-Toluquinone, are of industrial interest and can be used in pharmacology, as colorants and pigments, and as electrolytes in redox flow batteries .
    • The methods of application or experimental procedures involve using p-Toluquinone in industrial production processes .
    • The outcomes obtained include the discovery of its industrial production applications .
  • Safety and Bactericidal Activity

    • p-Toluquinone has been used in combination with 405 nm blue light irradiation to kill multiple-drug resistant Escherichia coli (E. coli) .
    • The methods of application or experimental procedures involve using p-Toluquinone in safety and bactericidal experiments .
    • The outcomes obtained include the discovery of its safety and bactericidal properties .

Safety And Hazards

P-Toluquinone is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Recent research has shown that the combination of p-Toluquinone with blue light can be a safe and effective bactericidal modality for managing multiple-drug resistant bacterial infections . This suggests a potential future direction for the use of p-Toluquinone in medical applications.

properties

IUPAC Name

2-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWDKFNVVLAELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
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DSSTOX Substance ID

DTXSID8060290
Record name 2-Methyl-p-benzoquinone
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Molecular Weight

122.12 g/mol
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Physical Description

Yellow solid; [HSDB] Yellow, gold colored, or light green crystalline solid; [MSDSonline]
Record name 2-Methyl-1,4-benzoquinone
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Solubility

Slightly soluble in water; soluble in ethanol and ether, Very sol in acetone, ethyl acetate, alcohol, ether, and benzene; soluble in hot water
Record name 2-METHYL-1,4-BENZOQUINONE
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Density

1.08 @ 75.5 °C/4 °C
Record name 2-METHYL-1,4-BENZOQUINONE
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Vapor Pressure

0.03 [mmHg]
Record name 2-Methyl-1,4-benzoquinone
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Product Name

p-Toluquinone

Color/Form

YELLOW PLATES OR NEEDLES, YELLOW LEAFLETS OR NEEDLES

CAS RN

553-97-9
Record name Methyl-1,4-benzoquinone
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Record name p-Toluquinone
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Record name 2,5-Cyclohexadiene-1,4-dione, 2-methyl-
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Record name 2-Methyl-p-benzoquinone
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Record name 2-METHYL-1,4-BENZOQUINONE
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Record name 2-METHYL-1,4-BENZOQUINONE
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Melting Point

69 °C
Record name 2-METHYL-1,4-BENZOQUINONE
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Synthesis routes and methods I

Procedure details

Oxygen was passed into a solution of 0.68 g (2 mmol) of iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene in 150 ml of 85% by weight aqueous acetic acid and, during this, a solution of 12.4 g (100 mmol) of methylhydroquinone and 0.5 g of concentrated sulfuric acid in 75 ml of 85% by weight acetic acid was added dropwise while stirring vigorously at 40° C. After oxygen up-take ceased, the mixture was subjected to a steam distillation. The distillate was extracted with tert-butyl methyl ether. The organic phase was shaken with aqueous sodium bicarbonate solution and then with water, separated from the aqueous phase, dried over magnesium sulfate, filtered and evaporated to dryness to yield 7.5 g (46%) of 2-methylbenzoquinone in the form of a yellow powder. Melting point 66°-68° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 12.4 g (100 mmol) of methylhydroquinone in 90 ml of acetic acid and 28.4 g (250 mmol) of 30% by weight aqueous hydrogen peroxide were simultaneously added dropwise to a stirred solution of 0.68 g (2.0 mmol) of iron 5,14-dihydrodibenzo[b,i]-[5,9,14,18]tetraaza[14]annulene, 2.52 g (2.0 mmol) of a 40% by weight aqueous solution of pentasodium diethylenetriaminepentaacetate and 0.5 ml of concentrated sulfuric acid in 50 ml of acetic acid at 40° C. with cooling. The mixture was then stirred for 15 min and subsequently subjected to a steam distillation. The distillate was extracted three times with a total of 400 ml of methylene chloride. The organic phase was shaken with aqueous sodium bicarbonate solution and then with water, separated from the aqueous phase, dried over magnesium sulfate, filtered and evaporated to dryness to yield 10.9 g (89%) of methylbenzoquinone in the form of a yellow powder. Melting point 69°-71° C.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iron 5,14-dihydrodibenzo[b,i]-[5,9,14,18]tetraaza[14]annulene
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods III

Procedure details

A mixture of m-cresol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) was heated with stirring at 50-60° C. under inert atmosphere. To this reaction mixture was added aq. 30% H2O2 (20 mmol) drop wise over 15 min. and heated for 1 h. The catalyst was recovered by simple filtration and 2-methyl-1,4-benzoquinone formed (99%) was separated by chromatographic purification.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti-superoxide
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of o-cresol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) was heated with stirring at 50-60° C. under inert atmosphere. To this reaction mixture was added aq. 30% H2O2 (20 mmol) drop wise over 15 min. and heated for 1 h. The catalyst was recovered by simple filtration and 2-methyl-1,4-benzoquinone formed (96%) was separated by chromatographic purification.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti-superoxide
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

2-methyl hydroquinone (1b) of 3.0 g (24 mmol) is dissolved in 150 ml of chloroform, wherein 100 ml each of hypochloride solution which have been so prepared as mentioned above are added and each reaction is made in the same way as described in Example 1, and then 2-methyl benzoquinone (IIb) is obtained. Table below shows the yields of isolation corresponding to each case of the investigation:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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